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Overview
Description
Z-13752A is a small molecule drug initially developed by Zambon GmbH. It functions as an inhibitor of angiotensin-converting enzyme and neprilysin, making it a dual inhibitor. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-13752A involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of Z-13752A would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques, and quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Z-13752A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Various substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving Z-13752A include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of Z-13752A depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified analogs of the compound .
Scientific Research Applications
Chemistry: The compound’s dual inhibitory properties make it a valuable tool for studying enzyme inhibition and related biochemical pathways.
Biology: Z-13752A is used in biological research to investigate its effects on cellular processes and signaling pathways.
Medicine: The primary focus of research has been on its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension. .
Mechanism of Action
Z-13752A exerts its effects by inhibiting both angiotensin-converting enzyme and neprilysin. This dual inhibition leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of bradykinin, a vasodilator. The combined effect results in vasodilation, reduced blood pressure, and improved cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Sacubitril: A neprilysin inhibitor used in combination with valsartan to treat heart failure.
Enalapril: Another angiotensin-converting enzyme inhibitor used for similar therapeutic purposes
Uniqueness of Z-13752A
Z-13752A is unique due to its dual inhibitory action on both angiotensin-converting enzyme and neprilysin. This dual mechanism provides a more comprehensive approach to managing cardiovascular diseases by simultaneously reducing vasoconstriction and promoting vasodilation .
Properties
Molecular Formula |
C22H22N2O3S2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-benzyl-3-sulfanylpropanoyl]amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C22H22N2O3S2/c25-20(18(14-28)12-15-4-2-1-3-5-15)24-19(22(26)27)13-16-6-8-17(9-7-16)21-23-10-11-29-21/h1-11,18-19,28H,12-14H2,(H,24,25)(H,26,27)/t18-,19+/m1/s1 |
InChI Key |
YPGILAVWVRBSAJ-MOPGFXCFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CS)C(=O)N[C@@H](CC2=CC=C(C=C2)C3=NC=CS3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NC(CC2=CC=C(C=C2)C3=NC=CS3)C(=O)O |
Synonyms |
N-((2S)-3-mercapto-2-phenylmethylpropionyl)-4-(2-thiazolyl)-L-phenylalanine Z 13752A Z-13752-A Z13752A |
Origin of Product |
United States |
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